molecular formula C43H70O15 B1253168 Astragaloside II CAS No. 91739-01-4

Astragaloside II

Cat. No.: B1253168
CAS No.: 91739-01-4
M. Wt: 827.0 g/mol
InChI Key: AYWNHWGQTMCQIV-PZTXECKBSA-N
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Description

Astragaloside II is a triterpenoid saponin primarily derived from the root of Astragalus membranaceus, a traditional Chinese medicinal herb. This compound is known for its various pharmacological properties, including immunomodulatory, anti-inflammatory, and anti-cancer effects .

Mechanism of Action

Astragaloside II has been reported to modulate the immune response, repair tissue injury, and prevent inflammatory responses . It has been shown to inhibit tumor growth and metastasis, promote the apoptosis of tumor cells, enhance immune function, and prevent drug resistance . It also controls several epithelial-mesenchymal transformation (EMT)-related and autophagy-related pathways, such as the phosphoinositide-3-kinase (PI3K)/protein kinase B (AKT), Wnt/β-catenin, mitogen-activated protein kinase (MAPK)/extracellular regulated protein kinase (ERK) and transforming growth factor-β (TGF-β)/SMAD signaling pathways .

Safety and Hazards

Astragaloside II is considered toxic and can cause serious damage to health by prolonged exposure . It is very toxic if swallowed, irritating to the skin, and can cause serious damage to the eyes . It may also pose a risk of impaired fertility and harm to unborn children . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Chemical Reactions Analysis

Types of Reactions: Astragaloside II undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

Comparison with Similar Compounds

Astragaloside II is one of several astragalosides found in Astragalus membranaceus. Similar compounds include:

  • Astragaloside I
  • Astragaloside III
  • Astragaloside IV

Comparison:

This compound is unique in its ability to modulate multiple pathways, making it a versatile compound for various therapeutic applications.

Properties

CAS No.

91739-01-4

Molecular Formula

C43H70O15

Molecular Weight

827.0 g/mol

IUPAC Name

[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate

InChI

InChI=1S/C43H70O15/c1-20(45)54-32-28(48)22(47)18-53-36(32)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-35-31(51)30(50)29(49)24(17-44)56-35/h21-36,44,46-52H,9-19H2,1-8H3/t21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31+,32+,33-,34-,35+,36-,39+,40-,41-,42-,43+/m0/s1

InChI Key

AYWNHWGQTMCQIV-PZTXECKBSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@@]8(CC[C@@H](O8)C(C)(C)O)C)C)O)O

SMILES

CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O

Canonical SMILES

CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O

Synonyms

astragaloside II

Origin of Product

United States

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